N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as FOA, is a novel compound with potential applications in scientific research. FOA is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target.
Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptor (PBR)
Compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([18F]-FMDAA1106) and its analogue ([18F]FEDAA1106) have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These radioligands have been used for ex vivo autoradiography in rat brains, highlighting regions with high PBR density, such as the olfactory bulb (Zhang et al., 2003).
Antibacterial and Antifungal Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and screened for their antibacterial activity against various bacteria, including Salmonella typhi. The structural modifications in these compounds have shown significant antibacterial properties, with certain derivatives exhibiting promising activity (Salama, 2020).
Anti-inflammatory Activity
Novel derivatives incorporating the 1,3,4-oxadiazole structure have been synthesized and tested for anti-inflammatory activity. Among these compounds, specific derivatives have shown significant anti-inflammatory effects, indicating their potential for therapeutic applications in inflammatory conditions (Sunder & Maleraju, 2013).
Antitumor and Antioxidant Activities
Research has also focused on evaluating the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds within this research have shown binding to tumor-associated targets and displayed moderate inhibitory effects in related assays, highlighting their potential as chemotherapeutic agents (Faheem, 2018).
Antimicrobial Agents
Synthesis and evaluation of specific 1,3,4-oxadiazole derivatives have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Compounds with specific structural features, including the presence of fluorine atoms, have shown enhanced antimicrobial efficacy, indicating their potential as novel antimicrobial agents (Parikh & Joshi, 2014).
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-8-4-12(5-9-15)10-16(23)20-18-22-21-17(25-18)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKJBGXAKAYBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.